molecular formula C23H19ClN2O4S B12630933 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide CAS No. 918493-31-9

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide

Cat. No.: B12630933
CAS No.: 918493-31-9
M. Wt: 454.9 g/mol
InChI Key: CRJFQKOZGLKFGR-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid with phosphorus oxychloride or chlorosulfonic acid . The next step involves the formation of the indole derivative, which can be synthesized through various methods, including Fischer indole synthesis or palladium-catalyzed cross-coupling reactions .

Once the benzenesulfonyl chloride and indole derivative are prepared, they are reacted under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while substitution of the chloro group can result in various substituted indole derivatives .

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also disrupt cellular processes by interacting with proteins involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity, while the indole and phenoxypropanamide moieties contribute to its potential as a bioactive compound .

Properties

CAS No.

918493-31-9

Molecular Formula

C23H19ClN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide

InChI

InChI=1S/C23H19ClN2O4S/c24-16-11-12-20-19(15-16)22(31(28,29)18-9-5-2-6-10-18)23(25-20)26-21(27)13-14-30-17-7-3-1-4-8-17/h1-12,15,25H,13-14H2,(H,26,27)

InChI Key

CRJFQKOZGLKFGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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